N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized by Merck & Co. in 1995 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, this compound can modulate dopamine signaling in these regions and potentially improve symptoms associated with various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate dopamine signaling in the prefrontal cortex and limbic system, which are regions of the brain associated with cognitive function, emotion, and reward processing. By blocking the dopamine D4 receptor, this compound can potentially improve symptoms associated with these processes, such as attention and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is its selectivity for the dopamine D4 receptor, which allows for more precise modulation of dopamine signaling in the brain. However, one limitation is its relatively low potency, which may require higher doses for effective modulation of dopamine signaling.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of interest is its potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the mechanisms underlying its effects on dopamine signaling and its potential for long-term use. Finally, the development of more potent analogs of this compound may improve its efficacy and potential for clinical use.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves a multistep process starting from commercially available 4-chloro-2-fluoroaniline. The first step involves the conversion of 4-chloro-2-fluoroaniline to 4-chloro-2-fluorophenyl isocyanate, which is then reacted with 3,4-dihydroisoquinoline to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-5-6-16(15(19)9-14)20-17(22)11-21-8-7-12-3-1-2-4-13(12)10-21/h1-6,9H,7-8,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFACPDOPPGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.